N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide is a complex organic compound that features a benzimidazole moiety, a chromene ring, and a pyridine carbohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Chromene Ring Formation: The chromene ring can be synthesized through the reaction of salicylaldehyde with malononitrile in the presence of a base.
Coupling with Pyridine Carbohydrazide: The final step involves coupling the benzimidazole-chromene intermediate with pyridine-4-carbohydrazide under acidic or basic conditions.
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may have different biological activities .
Scientific Research Applications
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide involves multiple pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad spectrum of biological activities.
Chromene Derivatives: Studied for their antioxidant and anticancer properties.
Pyridine Carbohydrazide Derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]pyridine-4-carbohydrazide is unique due to its combined structural features, which confer a wide range of biological activities. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c28-21(14-9-11-23-12-10-14)26-27-22-16(13-15-5-1-4-8-19(15)29-22)20-24-17-6-2-3-7-18(17)25-20/h1-13H,(H,24,25)(H,26,28)/b27-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSJSRKCUJKNJM-QYQHSDTDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC=NC=C3)/O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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